molecular formula C40H80NO8P B6595530 DPPC-d4 CAS No. 326495-33-4

DPPC-d4

Cat. No.: B6595530
CAS No.: 326495-33-4
M. Wt: 738.1 g/mol
InChI Key: KILNVBDSWZSGLL-QKXUHBRISA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d4, commonly known as DPPC-d4, is a deuterium-labeled derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a zwitterionic phosphoglyceride that is widely used in the preparation of liposomal monolayers. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including studies involving lipid membranes and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DPPC-d4 involves the incorporation of deuterium atoms into the DPPC molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method is the thin film hydration process, where the lipid is dissolved in an organic solvent, followed by the removal of the solvent under reduced pressure to form a thin lipid film. The film is then hydrated with a deuterated aqueous solution to form liposomes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process may include steps such as high-pressure homogenization and extrusion to produce liposomes with uniform size and properties. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of deuterium and the overall quality of the product .

Chemical Reactions Analysis

Types of Reactions

DPPC-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied to understand the stability and reactivity of the compound under different conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce phosphatidic acid derivatives, while reduction reactions may yield deuterated alcohols. Substitution reactions can result in the incorporation of various functional groups into the this compound molecule .

Scientific Research Applications

DPPC-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of DPPC-d4 involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterium atoms in this compound provide stability and allow for detailed analysis of its behavior within the membrane. Molecular targets include lipid rafts and membrane-bound proteins, which play crucial roles in cellular signaling and transport .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DPPC-d4 include other deuterium-labeled phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC-d4) and 1,2-stearoyl-sn-glycero-3-phosphocholine (DSPC-d4). These compounds share similar structural features but differ in their fatty acid chains and deuterium labeling patterns .

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Its zwitterionic nature and ability to form stable liposomes make it particularly valuable in drug delivery and membrane research .

Properties

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i34D2,35D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-QKXUHBRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677032
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326495-33-4
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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